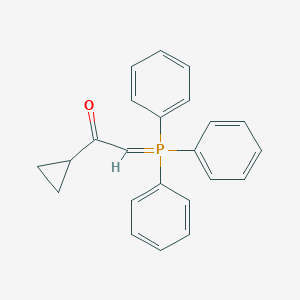
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, also known as (2-Oxopropylidene)triphenylphosphorane, Acetylmethylene-triphenylphosphorane, or Methyl (triphenylphosphoranylidene)methyl ketone, is a chemical compound with the linear formula CH3COCH=P(C6H5)3 .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone consists of a cyclopropyl group attached to a carbonyl group, which is further attached to a triphenylphosphoranylidene group .Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone are not available, cyclopropane derivatives are known to undergo various reactions. For instance, they can participate in [4 + 2] cycloaddition reactions, also known as Diels-Alder reactions .Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone derivatives have been extensively analyzed for their structural, electronic, and spectroscopic properties. For example, studies involving X-ray diffraction, FT-IR, NMR, and DFT methods have provided insights into the structural and electronic configurations of these compounds. Such detailed analyses are essential for understanding the potential applications of these compounds in various scientific fields. Vibrational modes, wavenumbers, and intensities were assessed through potential energy distribution (PED) analysis, while surface analyses like Hirshfeld and MEP, along with HOMO-LUMO orbitals and Mulliken charge distribution, were performed to get a comprehensive understanding of the compound's properties. This compound has also shown antimicrobial activities as per the minimal inhibitory concentration (MIC) method (Inkaya et al., 2020).
Application in Synthesis of Other Compounds
The versatility of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone is evident from its role in synthesizing various derivatives and complexes. For instance, it has been involved in reactions with phosphorus nucleophiles, leading to the formation of phosphanylidene-cyclobutylidenes, oxaphosphetanes, and phosphanylidene analogs. Additionally, it's used in creating diazabenzo[e]acephenanthrylene-1,2-dicarboxylate derivatives through a regioselective construction involving triphenylphosphine-mediated cycloaddition reactions. These derivatives have potential applications in numerous scientific fields, including materials science and pharmacology (El‐Hussieny et al., 2015), (Alizadeh et al., 2017).
Application as pH Indicators
Interestingly, derivatives of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, specifically (triphenylphosphoranylidene)cyclopenta-1,3-dienes, have shown the potential to act as pH indicators. These compounds, due to their stabilized zwitterionic resonance structures, exhibit strong colors with high extinction coefficients, particularly in the alkali pH range. This indicates their potential application in analytical chemistry, especially in pH-sensitive processes (Nourmohammadian et al., 2007).
Application in Antimycobacterial Agents
Some derivatives of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone have been synthesized and evaluated for their antimycobacterial activity. These compounds were tested against Mycobacterium tuberculosis, showing moderate to good activity, indicating their potential use in developing new antimycobacterial agents (Ponnuchamy et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21OP/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXRKHPNPOYGMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

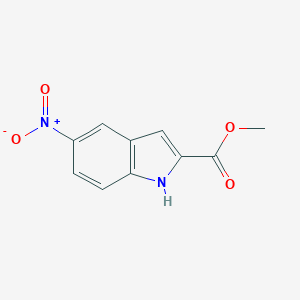
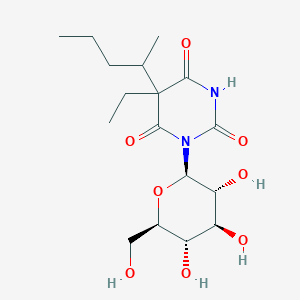
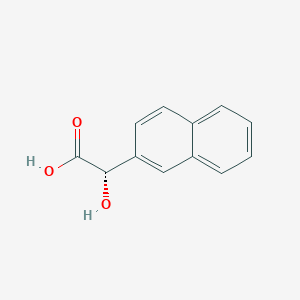
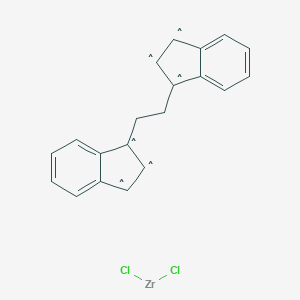
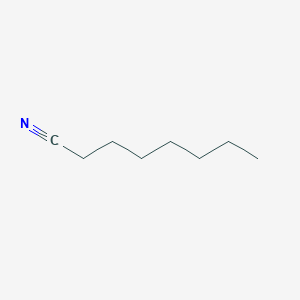
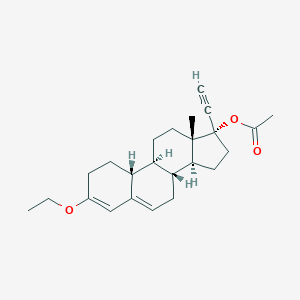
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
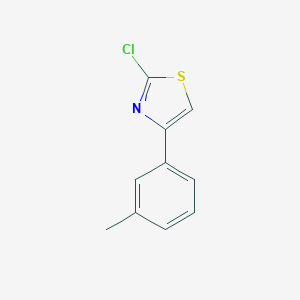
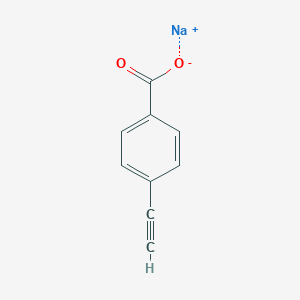
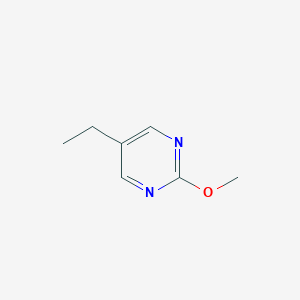
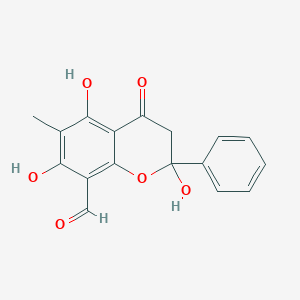
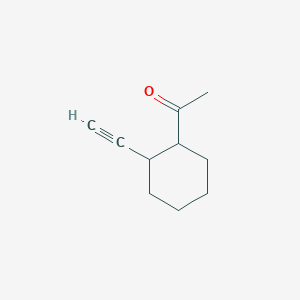
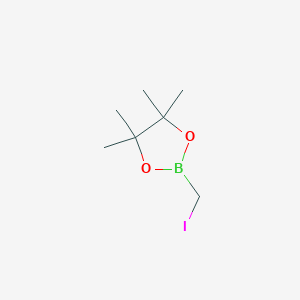
![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)